N-[3-(1-ethyltetrazol-5-yl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Description
N-[3-(1-ethyltetrazol-5-yl)phenyl]-9-oxobicyclo[331]nonane-3-carboxamide is a complex organic compound with a unique structure that combines a tetrazole ring, a phenyl group, and a bicyclo[331]nonane framework
Properties
IUPAC Name |
N-[3-(1-ethyltetrazol-5-yl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-2-24-18(21-22-23-24)14-7-4-8-16(11-14)20-19(26)15-9-12-5-3-6-13(10-15)17(12)25/h4,7-8,11-13,15H,2-3,5-6,9-10H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSZQXRTNUCAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)C3CC4CCCC(C3)C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-ethyltetrazol-5-yl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring and the bicyclo[3.3.1]nonane framework. The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The bicyclo[3.3.1]nonane framework is often prepared via Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-ethyltetrazol-5-yl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(1-ethyltetrazol-5-yl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[3-(1-ethyltetrazol-5-yl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The bicyclo[3.3.1]nonane framework provides structural stability and influences the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1-methyltetrazol-5-yl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide
- N-[3-(1-propyltetrazol-5-yl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Uniqueness
N-[3-(1-ethyltetrazol-5-yl)phenyl]-9-oxobicyclo[331]nonane-3-carboxamide is unique due to its specific combination of functional groups and structural elements
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
